molecular formula C4H12O4Si<br>(CH3O)4Si<br>C4H12O4Si B109134 Tetramethoxysilane CAS No. 681-84-5

Tetramethoxysilane

Cat. No. B109134
Key on ui cas rn: 681-84-5
M. Wt: 152.22 g/mol
InChI Key: LFQCEHFDDXELDD-UHFFFAOYSA-N
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Patent
US08692012B2

Procedure details

A mixture of sodium formate (53.6 g, 788 mmol) and high boiler solvent dimethylpropyleneurea (DMPU, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (400 mL) was admixed with 100 mL of toluene. To dry the mixture, the toluene was distilled off (47 mbar (head), 26-29° C. (head), 68-90° C. (pot)) and then the vacuum was tightened until only DMPU passed over (1.2 mbar (head), 89° C. (head), 110° C. (pot); about 10 g of DMPU distillate). The remaining mixture was cooled down to 100° C., and (chloromethyl)trimethoxysilane (128 g, 750 mmol) was metered in over 5 minutes, and the resulting mixture was stirred at 100° C. for 30 minutes and at 115° C. for a further 2.5 hours. A reaction check showed complete conversion of the (chloromethyl)trimethoxysilane, and also the desired product (formoxymethyl)trimethoxysilane and the by-products methyl formate, tetramethoxysilane and siloxanes of the silanes formed. The product was distilled at 100° C. temperature (pot) by gradually tightening the vacuum from 15 mbar to 3 mbar (boiling point 59-91° C. (head)). The distillate obtained contained 66.9 g of (formoxymethyl)trimethoxysilane (purity 73.6% (GC area %)); the distillate contained, based on purity, 61.7 g (342 mmol, 46% of theory) of (formoxymethyl)-trimethoxysilane. The solvent, sodium chloride and excess sodium formate remained in the residue.
Quantity
53.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([O-:3])=[O:2].[Na+].CN1[C:11](=[O:12])N(C)CCC1.Cl[CH2:15][Si:16]([O:21][CH3:22])([O:19][CH3:20])[O:17][CH3:18]>C1(C)C=CC=CC=1>[CH:1]([O:3][CH2:15][Si:16]([O:21][CH3:22])([O:19][CH3:20])[O:17][CH3:18])=[O:2].[CH:1]([O:12][CH3:11])=[O:2].[CH3:18][O:17][Si:16]([O:3][CH3:1])([O:21][CH3:22])[O:19][CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
53.6 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
CN1CCCN(C1=O)C
Step Two
Name
Quantity
128 g
Type
reactant
Smiles
ClC[Si](OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC[Si](OC)(OC)OC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 100° C. for 30 minutes and at 115° C. for a further 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To dry the mixture
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled off (47 mbar (head), 26-29° C. (head), 68-90° C. (pot))
CUSTOM
Type
CUSTOM
Details
passed over (1.2 mbar (head), 89° C. (head), 110° C. (pot); about 10 g of DMPU distillate)
CUSTOM
Type
CUSTOM
Details
was metered in over 5 minutes
Duration
5 min

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(=O)OC[Si](OC)(OC)OC
Name
Type
product
Smiles
C(=O)OC
Name
Type
product
Smiles
CO[Si](OC)(OC)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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